molecular formula C15H23N3O3S B5637713 1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide

Cat. No.: B5637713
M. Wt: 325.4 g/mol
InChI Key: RPVOOWQUGXNLET-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the acetyl group and the dimethylamino propyl side chain. The sulfonamide group is then introduced to complete the synthesis. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-[3-(dimethylamino)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(19)18-10-7-13-11-14(5-6-15(13)18)22(20,21)16-8-4-9-17(2)3/h5-6,11,16H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVOOWQUGXNLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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